2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxyl group at the 2-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation . The reaction conditions typically involve microwave irradiation at elevated temperatures, which accelerates the reaction and improves the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-keto-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including inhibitors of enzymes such as dihydroorotate dehydrogenase and JAK kinases.
Pharmaceuticals: The compound has shown potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metal ions.
Biological Studies: The compound is used in studies investigating the binding interactions with nucleic acids and proteins, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, it binds to the enzyme’s active site, preventing the conversion of dihydroorotate to orotate, which is a key step in pyrimidine biosynthesis . This inhibition disrupts the proliferation of rapidly dividing cells, such as cancer cells and pathogens. Additionally, the compound’s ability to interact with nucleic acids and proteins suggests its potential as an antiviral and antibacterial agent .
Comparison with Similar Compounds
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound lacks the carboxylic acid group, which may affect its solubility and reactivity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar triazole-pyrimidine fused ring system but differs in the position of the nitrogen atoms, which can influence its biological activity and chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional fused ring, which may enhance its stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
7-methyl-2-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-3-2-4(5(12)13)8-6-9-7(14)10-11(3)6/h2H,1H3,(H,10,14)(H,12,13) |
InChI Key |
AABPZARKMMEQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=O)NN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.